

Technical Synthesis Guide: 2-(1-Methylcyclopropyl)propan-2-ol

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Compound of Interest

Compound Name: 2-(1-Methylcyclopropyl)propan-2-ol

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Document Control:

- Target Molecule: [2-\(1-Methylcyclopropyl\)propan-2-ol\[1\]](#)
- CAS Registry Number: [89794-29-6\[1\]](#)
- Molecular Formula: C₇H₁₄O
- Molecular Weight: 114.19 g/mol [\[1\]](#)
- Classification: Tertiary Alcohol / Cyclopropane Derivative

Executive Summary & Strategic Analysis

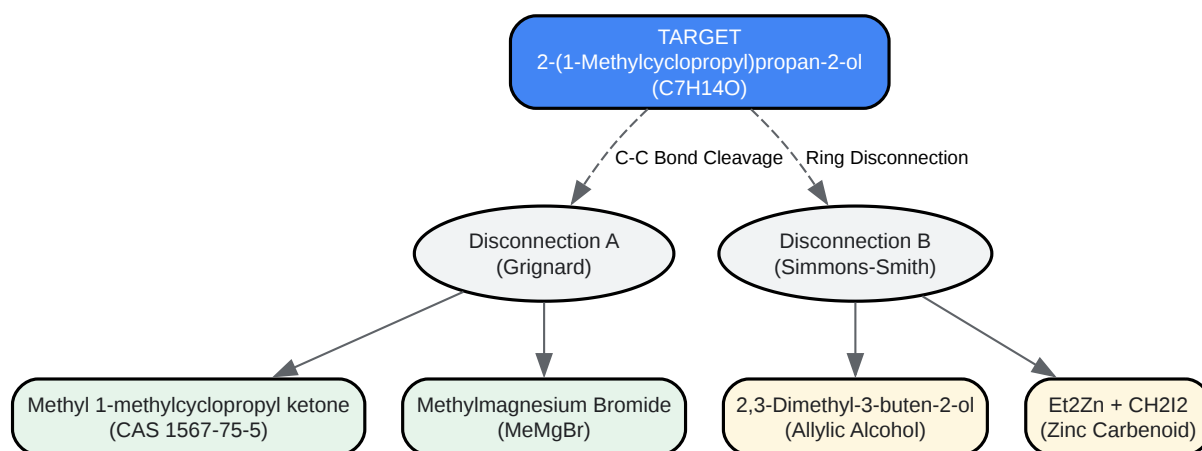
2-(1-Methylcyclopropyl)propan-2-ol represents a specialized lipophilic scaffold in medicinal chemistry. Structurally, it serves as a rigidified, conformationally restricted bioisostere of the tert-butyl or tert-amyl group. The incorporation of the cyclopropane ring introduces unique steric constraints and metabolic stability profiles, often utilized to modulate the potency and pharmacokinetic properties of kinase inhibitors and GPCR ligands.

This guide details two distinct synthetic pathways validated for high-purity production:

- **Primary Route (Nucleophilic Addition):** A robust, scalable Grignard addition to Methyl 1-methylcyclopropyl ketone. Recommended for gram-to-kilogram scale synthesis due to the commercial availability of precursors.
- **Secondary Route (Carbenoid Cyclopropanation):** A Furukawa-modified Simmons-Smith reaction applied to an allylic alcohol. Recommended when specific isotopic labeling (e.g., deuterated cyclopropane ring) is required or when the ketone precursor is inaccessible.

Retrosynthetic Logic & Pathway Visualization

The strategic disconnection relies on the stability of the cyclopropane ring. We view the target as either a derivative of a ketone (C–C bond formation) or a derivative of an alkene (ring formation).



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Figure 1: Retrosynthetic map illustrating the two primary disconnections: Nucleophilic addition (Route A) and Cyclopropanation (Route B).

Primary Route: Grignard Addition

Methodology: Nucleophilic addition of methylmagnesium bromide to Methyl 1-methylcyclopropyl ketone.

Reaction Mechanism & Rationale

This route exploits the electrophilicity of the ketone carbonyl. The 1-methylcyclopropyl group acts as a steric bulk provider but does not interfere electronically. The reaction is highly exothermic; temperature control is critical to prevent dehydration of the resulting tertiary alcohol or ring-opening side reactions.

Materials & Reagents Table

| Reagent | Equiv.[2][3][4] | Role | Critical Specification |
|--|-----------------|-------------|---|
| Methyl 1-methylcyclopropyl ketone | 1.0 | Substrate | Purity >95%; Dry (<0.1% H ₂ O) |
| Methylmagnesium Bromide (MeMgBr) | 1.2 - 1.5 | Nucleophile | 3.0 M in Et ₂ O or THF; Titrate before use |
| Tetrahydrofuran (THF) | Solvent | Anhydrous | Distilled over Na/Benzophenone or SPS grade |
| Ammonium Chloride (NH ₄ Cl) | Excess | Quench | Saturated aqueous solution |

Detailed Protocol

Step 1: System Preparation

- Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.
- Flush the system with Argon or Nitrogen for 15 minutes.
- Charge the RBF with Methyl 1-methylcyclopropyl ketone (1.0 equiv) dissolved in anhydrous THF (0.5 M concentration relative to ketone).

- Cool the solution to 0°C using an ice/water bath.

Step 2: Grignard Addition

- Charge the addition funnel with MeMgBr solution (1.3 equiv).
- Dropwise Addition: Add the Grignard reagent slowly over 30–45 minutes.
 - Critical Control Point: Maintain internal temperature <10°C. Rapid addition may cause local overheating, leading to byproduct formation.
- Once addition is complete, allow the reaction to warm to Room Temperature (25°C).
- Stir for 2–4 hours. Monitor reaction progress via TLC (SiO₂, 10% EtOAc/Hexanes) or GC-MS. The starting ketone peak should disappear.

Step 3: Quenching & Workup

- Cool the reaction mixture back to 0°C.
- Quench: Slowly add saturated aq. NH₄Cl.
 - Caution: Vigorous gas evolution (methane) and precipitation of magnesium salts will occur.
- Dilute with Diethyl Ether (Et₂O) and separate layers.
- Extract the aqueous phase twice with Et₂O.
- Combine organic layers, wash with Brine, and dry over anhydrous MgSO₄.
- Filter and concentrate under reduced pressure (Rotary Evaporator). Note: The product is volatile; avoid high vacuum or prolonged heating.

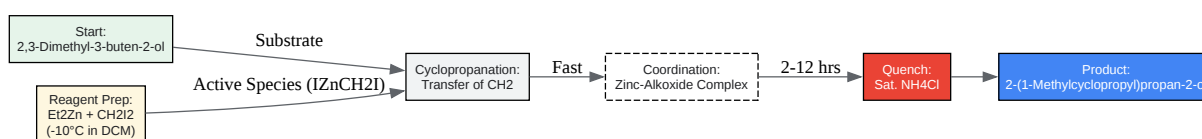
Alternative Route: Simmons-Smith Cyclopropanation

Methodology: Furukawa-modified cyclopropanation of 2,3-dimethyl-3-buten-2-ol.

Rationale

This route is indispensable when the ketone precursor is unavailable or when synthesizing isotopologues (e.g., using CD_2I_2 to install a deuterated methylene in the ring). The hydroxyl group of the allylic alcohol coordinates with the Zinc reagent, accelerating the reaction and ensuring site-selectivity.

Workflow Visualization



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Figure 2: Furukawa-modified Simmons-Smith workflow. The hydroxyl group directs the zinc carbenoid.

Detailed Protocol

Safety Warning: Diethylzinc (Et_2Zn) is pyrophoric. Handle strictly under inert atmosphere.

- **Reagent Formation:** In a dry flask under Argon, dissolve Diethylzinc (2.2 equiv, 1.0 M in Hexanes) in anhydrous Dichloromethane (DCM). Cool to -10°C .
- **Carbenoid Generation:** Add Diiodomethane (CH_2I_2 , 2.2 equiv) dropwise. Stir for 15 minutes to form the active iodomethylzinc iodide species.
- **Substrate Addition:** Add 2,3-dimethyl-3-buten-2-ol (1.0 equiv) dissolved in DCM dropwise to the cold reagent mixture.
- **Reaction:** Allow the mixture to warm to Room Temperature and stir for 12 hours. The formation of a white precipitate (ZnI_2) is common.

- Workup: Quench carefully with saturated NH_4Cl . Extract with DCM. Wash with 10% $\text{Na}_2\text{S}_2\text{O}_3$ (to remove iodine traces) and then NaHCO_3 .

Purification & Characterization

Due to the tertiary alcohol functionality, the compound is prone to acid-catalyzed elimination (leading back to alkene mixtures). Avoid acidic stationary phases.

- Distillation: The most effective purification method for >5g scales.
 - Boiling Point (Predicted): $\sim 135\text{--}140^\circ\text{C}$ at 760 mmHg.
 - Vacuum Distillation recommended to minimize thermal stress.
- Flash Chromatography:
 - Stationary Phase: Neutral Alumina or Silica Gel (buffered with 1% Et_3N).
 - Eluent: 5-15% EtOAc in Hexanes.

Analytical Profile (Expected):

- ^1H NMR (400 MHz, CDCl_3):
 - δ 0.2–0.5 ppm (m, 4H, cyclopropane CH_2).
 - δ 1.15 ppm (s, 3H, cyclopropane- CH_3).
 - δ 1.25 ppm (s, 6H, $\text{C}(\text{CH}_3)_2\text{OH}$).
 - δ 1.5–2.0 ppm (br s, 1H, OH).
- ^{13}C NMR: Distinct signals for quaternary cyclopropane carbon ($\sim 20\text{--}25$ ppm) and carbinol carbon ($\sim 70\text{--}75$ ppm).

References

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